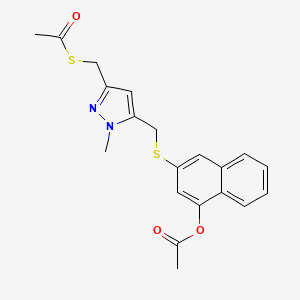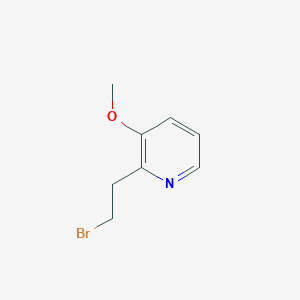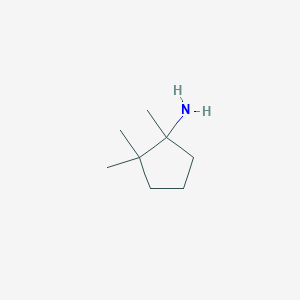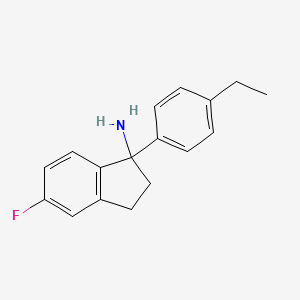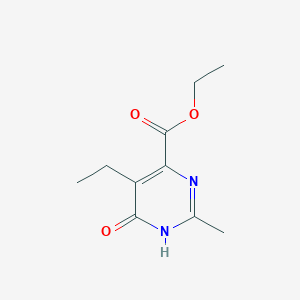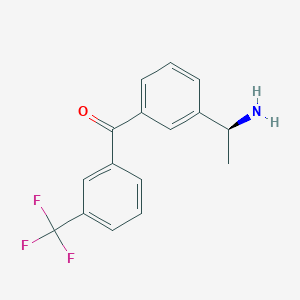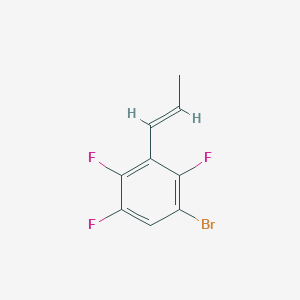
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and a prop-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substitution pattern.
Fluorination: The fluorine atoms are introduced using fluorinating agents like Selectfluor or elemental fluorine under controlled conditions.
Alkylation: The prop-1-en-1-yl group is introduced via a Friedel-Crafts alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Addition Reactions: The prop-1-en-1-yl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydro derivatives or fully reduced aromatic compounds.
Applications De Recherche Scientifique
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-Bromo-2,4,5-trifluorobenzene: Lacks the prop-1-en-1-yl group, making it less versatile in certain reactions.
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-yn-1-yl)benzene: Contains an alkyne group instead of an alkene, leading to different reactivity.
(E)-1-Bromo-2,4,5-trifluoro-3-(methyl)benzene: Has a methyl group instead of the prop-1-en-1-yl group, affecting its chemical properties.
Uniqueness
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene is unique due to the combination of bromine, fluorine, and the prop-1-en-1-yl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H6BrF3 |
|---|---|
Poids moléculaire |
251.04 g/mol |
Nom IUPAC |
1-bromo-2,4,5-trifluoro-3-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H6BrF3/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h2-4H,1H3/b3-2+ |
Clé InChI |
YQTYFHPKPZELFI-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/C1=C(C(=CC(=C1F)Br)F)F |
SMILES canonique |
CC=CC1=C(C(=CC(=C1F)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


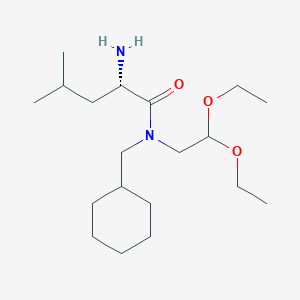
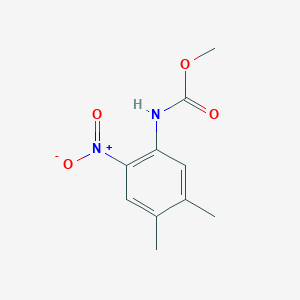

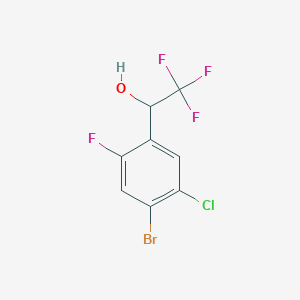
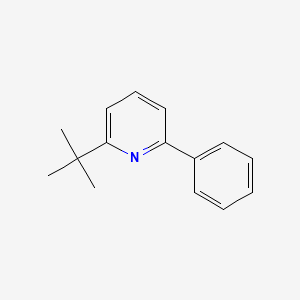
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
